SB-209670 - 157659-79-5

SB-209670

Catalog Number: EVT-282030
CAS Number: 157659-79-5
Molecular Formula: C29H28O9
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SB-209670 is a endothelin receptor antagonist. SB 209670 inhibits the arrhythmogenic actions of endothelin-1 in the anesthetized dog. SB 209670 selectively antagonize vascular endothelial versus vascular smooth muscle ET(B)-receptor activity in the rat. (last updated: 6/18/2016).
Overview

SB-209670 is a potent nonpeptide antagonist of the endothelin receptor, specifically targeting the endothelin-1 receptor. This compound has garnered attention due to its significant pharmacological effects, particularly in the context of cardiovascular and renal diseases. The development of SB-209670 was motivated by the need for effective treatments against conditions associated with endothelin-1, a peptide that plays a critical role in vasoconstriction and blood pressure regulation.

Source and Classification

SB-209670 was synthesized as part of a rational drug design initiative aimed at creating selective endothelin receptor antagonists. It is classified under the category of nonpeptide endothelin receptor antagonists, which distinguishes it from peptide-based drugs that also target these receptors. The compound has been extensively studied for its antihypertensive properties and potential therapeutic applications in various cardiovascular disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of SB-209670 involves several key steps:

  1. Initial Reaction: The synthesis begins with the formation of a key intermediate through a series of chemical reactions involving appropriate precursors. These reactions typically include condensation and cyclization processes.
  2. Purification: Following the initial synthesis, the compound undergoes purification to isolate SB-209670 from by-products and unreacted materials. Techniques such as chromatography are commonly employed.
  3. Characterization: The final product is characterized using spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.

The synthetic route to SB-209670 has been detailed in various studies, emphasizing its efficiency and the yield obtained from each step .

Molecular Structure Analysis

Structure and Data

The molecular structure of SB-209670 can be represented as follows:

  • Molecular Formula: C19_{19}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 296.38 g/mol

The structure features a complex arrangement that includes an aromatic ring system and nitrogen-containing functional groups, which are crucial for its activity as an endothelin receptor antagonist. The specific configuration of these functional groups contributes to its binding affinity and selectivity for the endothelin receptor .

Chemical Reactions Analysis

Reactions and Technical Details

SB-209670 participates in various chemical reactions that are essential for its pharmacological activity:

  1. Binding Reactions: As an antagonist, SB-209670 binds to the endothelin receptor, preventing the natural ligand (endothelin-1) from exerting its vasoconstrictive effects.
  2. Metabolic Reactions: In vivo studies have shown that SB-209670 undergoes metabolic transformations that affect its pharmacokinetics, including hydroxylation and conjugation processes.

These reactions are critical for understanding how SB-209670 functions within biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

Process and Data

The mechanism of action of SB-209670 involves competitive inhibition at the endothelin receptor site. By binding to the receptor, it effectively blocks the action of endothelin-1, leading to:

  • Vasodilation: This results in decreased vascular resistance and lower blood pressure.
  • Reduced Cardiac Load: The inhibition of endothelin signaling helps alleviate strain on the heart, making it beneficial in treating conditions like hypertension.

Studies have demonstrated that administration of SB-209670 leads to significant reductions in blood pressure in animal models, confirming its efficacy as an antihypertensive agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SB-209670 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development and determining appropriate routes of administration .

Applications

Scientific Uses

SB-209670 has several significant applications in scientific research:

  1. Cardiovascular Research: Its primary application lies in studying cardiovascular diseases where endothelin plays a pivotal role.
  2. Pharmacological Studies: Researchers utilize SB-209670 to explore the mechanisms underlying endothelin signaling pathways and their implications in various pathologies.
  3. Therapeutic Development: Ongoing studies aim to assess its potential in treating conditions such as pulmonary hypertension and heart failure.

The versatility of SB-209670 makes it a valuable tool in both basic research and clinical applications related to cardiovascular health .

Introduction to Endothelin System Pathophysiology and Therapeutic Targeting

Role of Endothelin-1 in Vascular and Non-Vascular Disorders

Endothelin-1 (ET-1) is a 21-amino-acid peptide initially isolated from vascular endothelial cells, functioning as one of the most potent endogenous vasoconstrictors known [2] [4]. Its synthesis involves enzymatic processing of preproET-1 to big ET-1, followed by conversion via endothelin-converting enzyme (ECE) into mature ET-1 [4]. Beyond its vascular actions, ET-1 exhibits pleiotropic effects across multiple organ systems:

  • Vascular Dysregulation: ET-1 binds to ETA receptors on vascular smooth muscle cells (VSMCs), inducing sustained vasoconstriction and elevating systemic vascular resistance. In stroke models, ET-1 overexpression exacerbates cerebral vasospasm and ischemic damage, while elevated plasma ET-1 correlates with poor outcomes in hemorrhagic stroke [1] [7].
  • Portal Hypertension: In biliary cirrhotic rats, hepatic ET-1 levels increase 6-fold compared to controls (74.8 ± 13.3 vs. 12.6 ± 2.5 pg/g tissue). This upregulation activates hepatic stellate cells, augmenting intrahepatic resistance and portal pressure [6].
  • Fibrosis and Remodeling: ET-1 stimulates collagen deposition in pulmonary and hepatic tissues via ETA receptor-mediated activation of fibroblasts and myofibroblasts. In pulmonary fibrosis models, ET-1 acts as a "gatekeeper" for neutrophil influx, driving extracellular matrix reorganization [10].
  • Inflammation: ET-1 enhances endothelial permeability and promotes leukocyte adhesion by upregulating adhesion molecules (e.g., ICAM-1, P-selectin) and cytokines (e.g., TNF-α, IL-6) through NF-κB activation [8].

Table 1: Cellular Sources and Regulatory Factors of ET-1

ET-1 Producing CellsRegulatory StimuliRegulatory Inhibitors
Vascular endothelial cellsAngiotensin II, HypoxiaNitric oxide, Prostacyclin
Hepatic stellate cellsEndotoxin (LPS), TGF-βHigh shear stress
Pulmonary epithelial cellsThrombin, AdrenalineAtrial natriuretic peptide
MacrophagesIL-1, TNF-αHeparin

Adapted from data in [2] [4] [8]

Table 2: Pathological Roles of ET-1 in Experimental Models

Disorder ModelKey ET-1-Mediated PathologyReference
Biliary cirrhosis (rat)↑ Hepatic ET-1 (6-fold), ↑ Portal venous resistance [6]
Ischemic stroke (animal)Cerebral vasospasm, Neuronal apoptosis [1]
Pulmonary fibrosis (hamster)Neutrophil influx, Collagen deposition [10]
DOCA-salt hypertension (rat)VSMC proliferation, Endothelial dysfunction [7]

Rationale for Endothelin Receptor Antagonism in Disease Modulation

Endothelin receptor antagonists (ERAs) block the ETA and/or ETB receptors to counteract ET-1’s pathophysiological effects. SB-209670, a potent non-peptide mixed ERA (IC₅₀ = 0.2 nM for ETA; 18 nM for ETB), exemplifies this therapeutic strategy [1] [6]:

  • Hemodynamic Improvement: In cirrhotic rats, SB-209670 (10 mg/kg IV) reduces portal pressure by 18%–22% within 30 minutes. This occurs via selective reduction in portal venous resistance (−32%) without altering systemic arterial pressure, indicating localized activity [6].
  • Dual Receptor Blockade Rationale:
  • ETA inhibition prevents vasoconstriction and mitogenesis in VSMCs.
  • Concurrent ETB blockade counters ETB2-mediated vasoconstriction while preserving <20% of ETB1-dependent ET-1 clearance [3] [4] [6].
  • Neurovascular Protection: In stroke models, SB-209670 diminishes infarct size by 40%–50% by ameliorating post-ischemic hypoperfusion and inhibiting neuronal excitotoxicity [1].
  • Anti-Fibrotic Effects: Though ERAs show limited efficacy in established fibrosis, pretreatment with SB-209670 in bleomycin-induced lung injury reduces collagen deposition by >60% by suppressing early neutrophil recruitment and TGF-β1 activation [10].

Table 3: Comparative Effects of Receptor Antagonism

Receptor TargetVascular EffectsLimitations
Selective ETAInhibits VSMC proliferationPartial ET-1 clearance via ETB1
Mixed (ETA/ETB)Blocks ETB2 constrictionPotentially reduces ET-1 clearance
SB-209670 (mixed)Rapid portal pressure reductionOptimized balance in cirrhosis

Data synthesized from [3] [4] [6]

Molecular Mechanisms of SB-209670:

  • Inhibition of Vasoconstriction: Binds reversibly to ETA receptors on VSMCs, preventing Gq-protein-mediated calcium influx [4].
  • Anti-Inflammatory Action: Suppresses ET-1-induced NF-κB activation, reducing TNF-α and IL-6 release from macrophages [8].
  • Extracellular Matrix Modulation: Attenuates ET-1-driven collagen I/III synthesis in hepatic stellate cells via SMAD2/3 pathway inhibition [6] [10].

Table 4: Key Research Findings for SB-209670

Experimental ModelInterventionPrimary Outcome
Biliary cirrhotic ratsSB-209670 (10 mg/kg IV)↓ Portal pressure by 22% (p<0.01)
Middle cerebral artery occlusionSB-209670 (1 mg/kg)↓ Infarct volume by 48% (p<0.001)
Subarachnoid hemorrhageSB-209670 (5 nmol/kg)↓ Vasospasm severity by 60% (p<0.01)
LPS-induced acute lung injuryHJP272 (analog)↓ BALF neutrophils by 75% (p<0.001)

Data compiled from [1] [6] [7]

Properties

CAS Number

157659-79-5

Product Name

SB-209670

IUPAC Name

(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(carboxymethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Molecular Formula

C29H28O9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C29H28O9/c1-3-10-35-18-6-7-19-21(12-18)27(20-8-5-17(34-2)13-23(20)36-14-25(30)31)28(29(32)33)26(19)16-4-9-22-24(11-16)38-15-37-22/h4-9,11-13,26-28H,3,10,14-15H2,1-2H3,(H,30,31)(H,32,33)/t26-,27+,28+/m0/s1

InChI Key

UUAVCCWBNUITBB-UPRLRBBYSA-N

SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Solubility

Soluble in DMSO, not in water

Synonyms

1H-Indene-2-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-3-(2- (carboxymethoxy)-4-methoxyphenyl)-2,3-dihydro-5-propoxy-, (1S,2R,3S)-
3-(2-(carboxymethoxy)-4-methoxyphenyl)-1-(3,4-(methylenedioxy)phenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid
SB 209670
SB-209670

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCC(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.